molecular formula C22H16Cl2N2O2S3 B11518380 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11518380
M. Wt: 507.5 g/mol
InChI Key: SRUVJPLGHFLLND-UHFFFAOYSA-N
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Description

2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a thienyl group, a phenyl group, and a tetrahydrobenzothieno ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichloro-3-thienyl acetic acid and 3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one.

    Formation of Intermediate: The 2,5-dichloro-3-thienyl acetic acid is converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The acid chloride is then reacted with the 3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones to alcohols.

    Substitution: Halogen substitution reactions can occur at the thienyl ring using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other benzothieno[2,3-d]pyrimidines and thienyl derivatives. Compared to these compounds, 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both thienyl and phenyl groups. This uniqueness contributes to its distinct chemical and biological properties.

Similar compounds include:

  • 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Properties

Molecular Formula

C22H16Cl2N2O2S3

Molecular Weight

507.5 g/mol

IUPAC Name

2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H16Cl2N2O2S3/c23-17-10-14(19(24)31-17)15(27)11-29-22-25-20-18(13-8-4-5-9-16(13)30-20)21(28)26(22)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2

InChI Key

SRUVJPLGHFLLND-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=C(SC(=C5)Cl)Cl

Origin of Product

United States

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